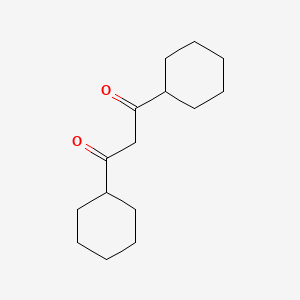

1,3-Dicyclohexyl-1,3-propanedione

Description

Significance of β-Diketones in Advanced Organic Synthesis and Coordination Chemistry

β-Diketones, also known as 1,3-diketones, represent a pivotal class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) group. wikipedia.orgijpras.com This arrangement confers a unique reactivity and functionality that makes them invaluable in both advanced organic synthesis and coordination chemistry. ijpras.commdpi.com Their importance stems from their ability to exist in a tautomeric equilibrium between the keto and enol forms. wikipedia.orgicm.edu.pl The enol form, stabilized by an intramolecular hydrogen bond, can be deprotonated to form a stable enolate ion, which is a versatile nucleophile in a wide array of carbon-carbon bond-forming reactions. icm.edu.pl

In organic synthesis, β-diketones serve as crucial building blocks for the construction of a diverse range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, which are significant pharmacophores in medicinal chemistry. ijpras.comresearchgate.net The reactivity of the dicarbonyl moiety allows for a variety of transformations, making them key intermediates in the synthesis of complex organic molecules. icm.edu.pl

In the realm of coordination chemistry, β-diketones are celebrated as exceptional ligands for a vast number of metal ions, spanning both d- and f-block elements. researchgate.netnih.gov The enolate form of a β-diketone acts as a bidentate chelating agent, forming stable six-membered ring complexes with metal ions. icm.edu.pl These metal β-diketonate complexes have found applications in various fields, including as catalysts, in chemical vapor deposition (CVD) for the preparation of thin films, and as luminescent materials. researchgate.netnih.gov

Distinctive Structural Features of 1,3-Dicyclohexyl-1,3-propanedione and Their Implications for Chemical Research

1,3-Dicyclohexyl-1,3-propanedione, with the chemical formula C₁₅H₂₄O₂, is distinguished by the presence of two bulky cyclohexyl groups attached to the carbonyl carbons of the propanedione backbone. nih.govsmolecule.com These cyclohexyl rings are a defining feature, exerting significant steric and electronic effects that modulate the compound's chemical behavior and research applications.

The steric hindrance imposed by the large cyclohexyl groups influences the accessibility of the carbonyl and methylene carbons to incoming reagents. This can affect reaction rates and, in some cases, lead to different product distributions compared to less sterically hindered β-diketones. The bulky nature of the cyclohexyl substituents also impacts the geometry and stability of the metal complexes it forms. The steric demands of the ligands can dictate the coordination number and geometry around the metal center, potentially leading to complexes with unique catalytic or photophysical properties.

Furthermore, the aliphatic nature of the cyclohexyl groups, as opposed to aromatic rings found in compounds like dibenzoylmethane (B1670423), influences the electronic properties of the dicarbonyl system. This can affect the keto-enol tautomeric equilibrium and the acidity of the methylene protons. libretexts.org Research into 1,3-Dicyclohexyl-1,3-propanedione and its derivatives allows for a systematic investigation of how sterically demanding, non-aromatic substituents fine-tune the reactivity and coordination properties of the β-diketone core.

Table 1: Properties of 1,3-Dicyclohexyl-1,3-propanedione

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 55846-67-8 |

This table is based on data from PubChem and other chemical suppliers. nih.govcymitquimica.com

Historical Trajectory and Current Trends in Academic Investigations of Aliphatic β-Diketones

The study of β-diketones has a long history, dating back over a century. researchgate.netnih.gov Early research focused on fundamental aspects such as their synthesis, typically via the Claisen condensation, and their characteristic keto-enol tautomerism. nih.govmissouri.edu The discovery of the versatile coordinating ability of these compounds opened up vast areas of investigation in inorganic and coordination chemistry.

Historically, much of the research on β-diketones centered on simpler, often commercially available, derivatives like acetylacetone. However, in recent decades, there has been a growing interest in more complex and structurally diverse β-diketones, including those with aliphatic substituents. This shift has been driven by the desire to fine-tune the properties of the resulting metal complexes for specific applications.

Current research trends in aliphatic β-diketones are multifaceted. There is a continued effort to develop more efficient and environmentally benign synthetic methodologies. nih.govorganic-chemistry.org This includes exploring new catalytic systems and reaction conditions to improve yields and reduce waste. A significant area of investigation involves the synthesis and characterization of metal complexes with tailored properties. For instance, researchers are exploring how the steric and electronic properties of aliphatic β-diketone ligands influence the catalytic activity of their metal complexes in various organic transformations. Furthermore, there is ongoing research into the structure-property relationships of these compounds, examining how modifications to the aliphatic side chains affect their physical and chemical characteristics, including their tautomeric equilibria and coordination behavior. nih.gov

Table 2: Common Synthetic Routes to β-Diketones

| Method | Description |

|---|---|

| Claisen Condensation | A base-catalyzed reaction between an ester and a ketone. nih.gov |

| Hydration of Alkynones | The addition of water across the triple bond of an alkynone, often catalyzed by a metal salt. nih.gov |

| Decarboxylative Coupling | Reactions involving the coupling of a carboxylic acid derivative with a ketone, accompanied by the loss of carbon dioxide. nih.gov |

| Oxidation of β-Hydroxyketones | The oxidation of a secondary alcohol in a β-hydroxyketone to a ketone. organic-chemistry.org |

This table summarizes common synthetic strategies for β-diketones.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyclohexylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMLFYUFZYQSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1,3 Dicyclohexyl 1,3 Propanedione

Mechanisms of Nucleophilic Addition and Condensation Reactions

The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups makes the central carbon atom a potent nucleophile upon deprotonation. This enolate intermediate is central to the diverse condensation reactions that 1,3-dicyclohexyl-1,3-propanedione can undergo.

Aldol Condensation Pathways of the Diketone Moiety

The Aldol condensation is a cornerstone reaction for 1,3-dicarbonyl compounds. The general mechanism involves the base-catalyzed formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule, typically an aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated carbonyl compound.

While specific studies on the Aldol condensation of 1,3-dicyclohexyl-1,3-propanedione are not extensively documented, the reactivity can be inferred from similar 1,3-dicarbonyl compounds. For instance, the condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes is a well-established reaction that proceeds via an Aldol-type mechanism to form xanthene derivatives. researchgate.netresearchgate.netresearchgate.netdoaj.org The reaction is often catalyzed by acids or bases. researchgate.netresearchgate.netresearchgate.netdoaj.org

Reactivity with Diverse Carbonyl Compounds

The nucleophilic character of the enolate derived from 1,3-dicyclohexyl-1,3-propanedione allows it to react with a variety of electrophilic carbonyl-containing compounds beyond simple aldehydes and ketones. These reactions are fundamental in the synthesis of more complex molecules and heterocyclic systems. nih.gov

One important class of reactions is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. masterorganicchemistry.com The general mechanism for the Michael reaction involves the formation of the enolate, which then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com This is a versatile method for carbon-carbon bond formation. Studies on other 1,3-diketones, such as 1,3-diaryl-1,3-propanedione, have shown efficient Michael addition to nitroolefins, catalyzed by simple organocatalysts. rsc.org

Furthermore, 1,3-diketones are known to react with compounds like urea (B33335) and its derivatives. Research on the reactivity of 1,3-dialdehydes with urea has shown that these reactions can proceed under physiological conditions, highlighting the potential for such reactions in various applications. prepchem.com The condensation of 1,3-diketones with hydrazines is also a common method for the synthesis of pyrazole (B372694) derivatives.

Investigations into Reduction and Hydrogenation Pathways

The carbonyl groups of 1,3-dicyclohexyl-1,3-propanedione can be reduced to the corresponding alcohols, yielding 1,3-dicyclohexyl-1,3-propanediol. The selectivity and conditions of these reductions are of significant interest in synthetic chemistry.

Selective Reduction to Corresponding Alcohols

The selective reduction of the diketone to the diol can be achieved using various reducing agents. The choice of reagent is crucial to avoid over-reduction or side reactions. While specific data for 1,3-dicyclohexyl-1,3-propanedione is limited, studies on related 1,3-diols indicate that these compounds are valuable synthetic intermediates. qub.ac.uk The corresponding diol, 1,3-dicyclohexyl-1,3-propanediol, is a known compound. researchgate.netnih.gov

The reduction can be influenced by the steric bulk of the cyclohexyl groups, which may affect the approach of the reducing agent to the carbonyl carbons. Asymmetric reduction methods can also be employed to produce chiral diols, which are valuable building blocks in organic synthesis. For example, certain microorganisms have been shown to asymmetrically oxidize 1,3-propanediols to chiral hydroxyalkanoic acids, demonstrating the potential for stereoselective transformations of this class of compounds. nih.gov

Catalytic Hydrogenation of Carbonyl Functionalities

Catalytic hydrogenation is a common and efficient method for the reduction of carbonyl groups. This process typically involves the use of a metal catalyst, such as ruthenium on carbon (Ru/C) or Raney nickel, under a hydrogen atmosphere. Current time information in Bangalore, IN.nih.gov

A systematic investigation into the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has shown that reaction conditions such as temperature, hydrogen pressure, and solvent choice significantly impact the reaction rate and selectivity. Current time information in Bangalore, IN.nih.gov For instance, in the hydrogenation of cyclopentane-1,3-dione, the use of a Ru/C catalyst in a suitable solvent can lead to high yields of the corresponding diol. Current time information in Bangalore, IN.nih.gov It is plausible that similar conditions could be applied to the hydrogenation of 1,3-dicyclohexyl-1,3-propanedione. The mechanism of such hydrogenations generally involves the adsorption of the diketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl groups.

The table below summarizes typical catalysts and conditions used for the hydrogenation of 1,3-diones, which could be applicable to 1,3-dicyclohexyl-1,3-propanedione.

| Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|

| Ru/C | H2 gas, elevated temperature and pressure | 1,3-Diol | Current time information in Bangalore, IN.nih.gov |

| Raney Nickel | H2 gas, elevated temperature and pressure | 1,3-Diol | nih.gov |

| [Cp*IrCl2(bmim)] | Hydrogen transfer from a donor | Amines (via amination of the diol) | rsc.org |

Enolization and Tautomerism Equilibrium in 1,3-Dicyclohexyl-1,3-propanedione Systems

1,3-Dicarbonyl compounds, including 1,3-dicyclohexyl-1,3-propanedione, exist as an equilibrium mixture of keto and enol tautomers. researchgate.netmissouri.eduvalpo.edu The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.

The position of this equilibrium is influenced by several factors, including the structure of the diketone, the solvent, and the temperature. researchgate.netresearchgate.net The bulky cyclohexyl groups in 1,3-dicyclohexyl-1,3-propanedione are expected to influence the steric interactions in both the keto and enol forms, thereby affecting the equilibrium position.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying keto-enol tautomerism, as distinct signals for both the keto and enol forms can often be observed and quantified. researchgate.netmissouri.eduvalpo.eduresearchgate.netnih.gov Studies on various 1,3-diketones have shown that the percentage of the enol form can vary significantly. researchgate.netnih.gov In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. researchgate.net In polar, protic solvents, the keto form may become more prevalent as the solvent can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups. researchgate.net

The table below illustrates the expected effect of different solvents on the keto-enol equilibrium of a generic 1,3-diketone, which can be extrapolated to the 1,3-dicyclohexyl-1,3-propanedione system.

| Solvent Type | Example Solvents | Expected Effect on Equilibrium | Favored Tautomer | Reference |

|---|---|---|---|---|

| Nonpolar, Aprotic | Hexane, Chloroform | Favors intramolecular hydrogen bonding | Enol | researchgate.netresearchgate.net |

| Polar, Aprotic | Acetone, DMSO | Can stabilize the more polar tautomer | Varies, often still enol-favored but less so than in nonpolar solvents | researchgate.netnih.gov |

| Polar, Protic | Water, Methanol | Disrupts intramolecular hydrogen bonding | Keto | researchgate.net |

Influence of Steric Hindrance from Cyclohexyl Substituents on Reaction Kinetics and Selectivity

The two cyclohexyl groups attached to the carbonyl carbons of 1,3-dicyclohexyl-1,3-propanedione create a sterically congested environment around the reactive methylene bridge and the carbonyl groups themselves. This steric bulk has a profound effect on the rates and outcomes of chemical reactions.

In reactions such as the Claisen condensation used for the synthesis of β-diketones, steric hindrance is a well-documented factor influencing reaction yields. For instance, in the synthesis of related 1,3-diketones, the steric effect of substituents on the starting materials, such as an α-oxocarboxylate, has been observed to have a greater influence on the reaction yield than that from an α-bromoketone. nih.gov In the case of 1,3-dicyclohexyl-1,3-propanedione, the bulky cyclohexyl groups would be expected to retard the rate of reactions that involve nucleophilic attack at the carbonyl carbons or deprotonation at the central methylene carbon.

A comparative look at the reaction yields of various β-diketones highlights the impact of steric hindrance.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| α-bromoketone | α-oxocarboxylate (with heteroaryl substituents) | 1,3-diketone | Moderate to Good | nih.gov |

| α,β-unsaturated α-bromoketone | α-oxocarboxylate | 1,3-diketone | 63% | nih.gov |

| α-bromoketone | Cyclohexyl derivative of an aliphatic oxocarboxylate | 1,3-diketone | 67% | nih.gov |

Table 1: Influence of Steric Factors on Reaction Yields in the Synthesis of 1,3-Diketones

Kinetic and Mechanistic Elucidation of Oxidation Reactions Involving the Propanedione Core

The oxidation of the propanedione core of 1,3-dicyclohexyl-1,3-propanedione can proceed through various mechanistic pathways, depending on the oxidant and reaction conditions. While specific studies on this particular molecule are scarce, the oxidation of other β-diketones and related diols provides insight into the potential mechanisms.

One possible pathway for the oxidation of β-diketones involves the use of hydrogen peroxide. Acid-catalyzed oxidation of alkyl- and benzyl-substituted β-diketones with hydrogen peroxide has been shown to yield esters through the formation of bridged 1,2,4,5-tetraoxanes as intermediates. researchgate.net The yield of these tetraoxanes is dependent on the structure of the starting β-diketone, ranging from 12% to 83%. researchgate.net In the case of 1,3-dicyclohexyl-1,3-propanedione, a similar mechanism could be operative, leading to the formation of cyclohexyl-substituted esters.

Enzymatic cleavage of β-diketones represents another important oxidation pathway. Various enzymes, such as β-diketone hydrolases, can catalyze the cleavage of the C-C bond in the β-diketone functionality through different chemical mechanisms. nih.gov For example, fumarylacetoacetate hydrolase utilizes a catalytic His/Asp dyad and a calcium ion to facilitate the hydrolysis of its substrate. nih.gov While not directly studied with 1,3-dicyclohexyl-1,3-propanedione, it is conceivable that specific enzymes could be found or engineered to act on this sterically hindered substrate.

Studies on the oxidation of the simpler propane-1,3-diol by potassium permanganate (B83412) have shown the reaction to be first order with respect to both the diol and the oxidant. ajchem-a.comresearchgate.net The reaction proceeds through the formation of an intermediate pre-equilibrium complex, and the final product is identified as 3-hydroxy-propanal. researchgate.net While 1,3-dicyclohexyl-1,3-propanedione is a diketone and not a diol, this study on a related three-carbon backbone provides a model for the initial steps of oxidation, suggesting that the formation of an intermediate complex with the oxidizing agent is a likely first step.

The following table summarizes kinetic data from the oxidation of propane-1,3-diol, which can serve as a conceptual model for understanding the oxidation of the propanedione core.

| Parameter | Value | Conditions | Reference |

| Order with respect to [Propane-1,3-diol] | 1 | [KMnO₄] = 3.97 × 10⁻⁵ M, Ionic Strength = 6.67 × 10⁻³ M | ajchem-a.comresearchgate.net |

| Order with respect to [KMnO₄] | 1 | [Propane-1,3-diol] in excess | ajchem-a.comresearchgate.net |

| ∆H# (kJ mol⁻¹) | 24.98 | - | researchgate.net |

| ∆S# (kJK⁻¹mol⁻¹) | -0.22 | - | researchgate.net |

| ∆G# (kJ mol⁻¹) | 90.50 | - | researchgate.net |

Table 2: Kinetic Parameters for the Oxidation of Propane-1,3-diol by KMnO₄

Coordination Chemistry of 1,3 Dicyclohexyl 1,3 Propanedione As a Ligand

Chelation Properties and Complex Formation with Metal Ions

Like other β-diketones, 1,3-dicyclohexyl-1,3-propanedione is expected to exhibit keto-enol tautomerism, with the enol form being crucial for its function as a chelating ligand. The deprotonation of the enolic hydroxyl group allows the molecule to act as a bidentate, monoanionic ligand, forming a stable six-membered chelate ring with a metal ion. The bulky cyclohexyl groups are anticipated to influence the steric and electronic properties of the resulting metal complexes, potentially affecting their solubility, stability, and reactivity.

Synthesis and Characterization of Metal-1,3-Dicyclohexyl-1,3-propanedione Coordination Compounds

The synthesis of metal complexes with 1,3-dicyclohexyl-1,3-propanedione would typically involve the reaction of the β-diketone with a metal salt in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The choice of solvent and base would depend on the specific metal ion and its precursor salt.

Characterization of any resulting coordination compounds would employ a range of spectroscopic and analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=C bonds upon coordination would provide evidence of chelation.

Mass Spectrometry: To determine the molecular weight and confirm the stoichiometry of the complex.

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and the metal in the complex, further confirming its empirical formula.

However, specific examples and detailed characterization data for metal complexes of 1,3-dicyclohexyl-1,3-propanedione are not readily found in published research.

Applications in Catalysis and Advanced Materials

While β-diketonate complexes are widely used in various applications, specific examples utilizing 1,3-dicyclohexyl-1,3-propanedione are not well-documented. The following sections describe potential applications based on the general properties of related compounds.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Metal complexes containing β-diketonate ligands are known to act as catalysts in a variety of organic transformations. The solubility of complexes with bulky substituents, such as the cyclohexyl groups in 1,3-dicyclohexyl-1,3-propanedione, might make them suitable for homogeneous catalysis in non-polar organic solvents. Potential catalytic applications could include oxidation, reduction, and cross-coupling reactions. However, there is a lack of specific studies demonstrating the catalytic activity of any metal-1,3-dicyclohexyl-1,3-propanedione complexes.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using β-Diketone Scaffolds

β-Diketones can be incorporated into larger organic molecules that act as linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials are of great interest due to their porosity and potential applications in gas storage, separation, and catalysis. rsc.org A linker molecule containing the 1,3-dicyclohexyl-1,3-propanedione moiety could, in principle, be synthesized and used to build novel MOFs. The bulky cyclohexyl groups would influence the pore size and topology of the resulting framework. To date, the scientific literature does not report the use of 1,3-dicyclohexyl-1,3-propanedione as a building block for MOFs.

Integration into Polymeric Materials and Resins Due to Chemical Reactivity

The propanedione backbone of 1,3-dicyclohexyl-1,3-propanedione offers sites for chemical reactivity that could allow for its integration into polymeric materials. For instance, the central carbon atom of the diketone can be involved in condensation reactions. This reactivity could potentially be exploited to incorporate the ligand, or its metal complexes, into polymer chains to modify the properties of the resulting material, such as thermal stability or flame retardancy. However, specific research on the incorporation of 1,3-dicyclohexyl-1,3-propanedione into polymers or resins is not currently available.

Advanced Spectroscopic and Structural Analysis of 1,3 Dicyclohexyl 1,3 Propanedione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of 1,3-Dicyclohexyl-1,3-propanedione. This β-diketone exists in a dynamic equilibrium between its diketo form and two enol tautomers, a phenomenon that is directly observable and quantifiable by NMR. The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the distinct observation of signals from both species in the spectrum nih.gov.

In solution, the enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered pseudo-ring. This structural feature significantly influences the chemical shifts of the involved protons and carbons.

Expected ¹H NMR Spectral Features:

Enolic Proton: A characteristic signal for the enolic proton (-OH) would be expected far downfield, typically in the range of δ 15-17 ppm, due to the strong intramolecular hydrogen bonding.

Vinyl Proton: The proton on the carbon-carbon double bond (=CH-) of the enol form would appear as a singlet around δ 5-6 ppm.

Methine Proton (α-proton): In the diketo form, the two protons on the central carbon (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm.

Cyclohexyl Protons: A complex series of multiplets for the methine and methylene (B1212753) protons of the two cyclohexyl rings would be observed in the upfield region, typically between δ 1.0 and 2.5 ppm. The proton on the carbon attached to the carbonyl group would be the most downfield of these.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: In the diketo tautomer, the carbonyl carbons (C=O) would produce a signal in the range of δ 200-210 ppm. In the enol tautomer, the carbonyl carbon signal would shift slightly upfield to approximately δ 190-195 ppm.

Enolic Carbons: The carbons of the C=C double bond in the enol form would have characteristic shifts, with the carbon bearing the hydroxyl group appearing around δ 170-180 ppm and the other vinyl carbon appearing around δ 95-105 ppm.

Methylene Carbon (α-carbon): The central CH₂ carbon of the diketo form would be found around δ 50-60 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl rings would appear in the aliphatic region of the spectrum, from approximately δ 25 to 45 ppm.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 1,3-Dicyclohexyl-1,3-propanedione Tautomers

| Atom Type | Tautomer | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | Diketo | - | 200 - 210 |

| Carbonyl (C=O) | Enol | - | 190 - 195 |

| Enolic (C-OH) | Enol | - | 170 - 180 |

| Methylene (α-CH₂) | Diketo | 3.5 - 4.0 | 50 - 60 |

| Vinylic (=CH) | Enol | 5.0 - 6.0 | 95 - 105 |

| Enolic (-OH) | Enol | 15.0 - 17.0 | - |

| Cyclohexyl (-CH-) | Both | 2.0 - 2.5 | 40 - 45 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information for identifying the functional groups present in 1,3-Dicyclohexyl-1,3-propanedione and for distinguishing between its keto and enol tautomers. Each tautomer possesses a unique set of vibrational modes that serve as a structural fingerprint.

The most significant region in the IR and Raman spectra for analyzing this compound is between 1500 and 1800 cm⁻¹, where the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations occur.

Diketo Tautomer: The diketo form is characterized by two carbonyl groups. In acyclic β-diketones, coupling between the two C=O stretching vibrations typically results in two distinct bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.

Enol Tautomer: The enol form is distinguished by the presence of a C=C double bond and a single C=O group, which is part of a conjugated system and involved in strong intramolecular hydrogen bonding. This leads to a significant lowering of the C=O stretching frequency and the appearance of a C=C stretching band. Research on similar β-diketones shows that the C=O stretching frequency for the enol form is typically observed in the 1580–1640 cm⁻¹ range nih.gov. The diketo form, in contrast, shows C=O stretching bands at higher wavenumbers, generally between 1680 and 1790 cm⁻¹ nih.gov.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for 1,3-Dicyclohexyl-1,3-propanedione Tautomers

| Vibrational Mode | Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|---|

| C=O Stretch | Ketone | Diketo | 1680 - 1790 | nih.gov |

| C=O Stretch | Conjugated Ketone | Enol | 1580 - 1640 | nih.gov |

| C=C Stretch | Alkene | Enol | ~1540 - 1600 | nih.gov |

| O-H Stretch | Hydrogen-bonded Alcohol | Enol | 2500 - 3200 (broad) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of 1,3-Dicyclohexyl-1,3-propanedione and to analyze its structure through the fragmentation patterns generated upon ionization. The compound has a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol cymitquimica.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 236. The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For 1,3-Dicyclohexyl-1,3-propanedione, the most likely fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl groups.

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon. This would lead to the loss of a cyclohexyl radical (•C₆H₁₁) or a cyclohexylcarbonyl cation ([C₆H₁₁CO]⁺).

Loss of a Cyclohexyl Group: Cleavage of the C-C bond between a carbonyl group and a cyclohexyl ring would result in the loss of a cyclohexyl radical (mass 83), leading to a fragment ion at m/z 153 ([M - 83]⁺).

Formation of Cyclohexylcarbonyl Ion: The complementary fragment from the alpha-cleavage, the cyclohexylcarbonyl (or cyclohexanoyl) cation ([C₆H₁₁CO]⁺), would produce a prominent peak at m/z 111.

Loss of a Cyclohexene (B86901): A McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the cyclohexyl ring to a carbonyl oxygen, followed by the elimination of a neutral cyclohexene molecule (C₆H₁₀, mass 82).

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 1,3-Dicyclohexyl-1,3-propanedione

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 236 | [C₁₅H₂₄O₂]⁺˙ (Molecular Ion) | - |

| 153 | [C₉H₁₃O₂]⁺ | •C₆H₁₁ (Cyclohexyl radical) |

| 125 | [C₈H₁₃O]⁺ | •C₇H₁₁O (Cyclohexylcarbonyl radical) |

| 111 | [C₇H₁₁O]⁺ | •C₈H₁₃O (Acyl-substituted radical) |

X-ray Crystallography for Solid-State Structural Determination of 1,3-Dicyclohexyl-1,3-propanedione Derivatives

While the crystal structure of 1,3-Dicyclohexyl-1,3-propanedione itself is not described in the available literature, the solid-state structure of its derivatives provides critical insight into the conformational preferences of the dicyclohexyl moiety. An example is the crystal structure of 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea. nih.gov

Table 4: Crystallographic Data for 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₃₃H₃₈N₂O₂ | nih.gov |

| Molecular Weight (Mᵣ) | 494.65 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 9.0505 (15) | nih.gov |

| b (Å) | 10.1845 (17) | nih.gov |

| c (Å) | 14.571 (2) | nih.gov |

| α (°) | 99.541 (3) | nih.gov |

| β (°) | 90.315 (3) | nih.gov |

| γ (°) | 92.191 (3) | nih.gov |

| Volume (V) (ų) | 1323.4 (4) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

| Temperature (K) | 100 | nih.gov |

Theoretical and Computational Studies on 1,3 Dicyclohexyl 1,3 Propanedione

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comyoutube.com It is widely applied to determine optimized molecular geometries, electronic properties, and relative energies of different molecular states. For 1,3-dicyclohexyl-1,3-propanedione, DFT calculations are essential for understanding the fundamental aspects of its two tautomeric forms: the diketo and the enol form.

Like other β-diketones, 1,3-dicyclohexyl-1,3-propanedione exists in a tautomeric equilibrium between a diketo form and a chelated enol form. researchgate.netmdpi.com The enol form is generally found to be more stable due to the formation of a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. researchgate.netresearchgate.net DFT calculations can precisely quantify this energy difference.

Molecular Geometry: DFT optimizations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), predict the bond lengths and angles for the most stable conformations of each tautomer. researchgate.netbiointerfaceresearch.com In the enol form, the C-C bonds within the six-membered ring exhibit partial double bond character, and the C=O bond is slightly elongated compared to a typical ketone. The O-H bond involved in the hydrogen bond is also elongated. The diketo form, in contrast, typically adopts a conformation where the bulky cyclohexyl groups are positioned to minimize steric hindrance. mdpi.com

Electronic Structure and Energetics: DFT calculations provide insights into the distribution of electron density within the molecule. youtube.comnih.gov In the enol tautomer, the electron density is delocalized across the O=C-C=C-O-H framework. This delocalization contributes to its enhanced stability. The energy difference (ΔE) between the enol and diketo forms can be calculated, confirming the thermodynamic preference for the enol tautomer in the gas phase and in non-polar solvents. orientjchem.org For acetylacetone, a simpler β-diketone, the enol form is more stable than the diketo form by approximately -0.91 kcal/mol in the gas phase as calculated by B3LYP/6-311G(d). researchgate.net Similar trends are expected for 1,3-dicyclohexyl-1,3-propanedione.

| Parameter | Tautomer | Calculated Value (Representative) |

| Relative Energy (ΔE) | Diketo | 0 kcal/mol (Reference) |

| Enol | ~ -1 to -4 kcal/mol | |

| C=O Bond Length | Diketo | ~ 1.22 Å |

| Enol | ~ 1.26 Å | |

| C-C (central) Bond Length | Diketo | ~ 1.54 Å |

| Enol | ~ 1.40 Å (C-C) / ~ 1.38 Å (C=C) | |

| O-H Bond Length | Enol | ~ 0.98 Å |

| Enolic Hydrogen Bond (O···H) | Enol | ~ 1.65 Å |

Table 1. Representative theoretical data for β-diketone tautomers based on DFT calculations. Actual values for 1,3-dicyclohexyl-1,3-propanedione would require specific calculations but are expected to follow these trends.

Conformational Analysis and Potential Energy Surfaces of Cyclohexyl β-Diketones

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov These different arrangements, or conformers, have different potential energies. A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. muni.czlibretexts.orglibretexts.orgwikipedia.orgnumberanalytics.com

For 1,3-dicyclohexyl-1,3-propanedione, the conformational landscape is complex due to several factors:

Keto-Enol Tautomerism: The molecule can exist as either the diketo or enol form, which represent two distinct regions on the PES. mdpi.com

Cyclohexyl Ring Pucker: Each cyclohexyl ring can adopt several conformations, with the chair form being the most stable, but boat and twist-boat forms also being possible.

Rotation Around Single Bonds: Rotation around the C-C single bonds connecting the cyclohexyl rings to the dicarbonyl unit leads to various orientations of the rings relative to the central chain.

The PES helps to identify the lowest energy conformations (stable states), transition states (saddle points between stable states), and the energy barriers for interconversion. libretexts.orglibretexts.org For 1,3-dicyclohexyl-1,3-propanedione, the global minimum on the PES corresponds to the enol tautomer, with both cyclohexyl rings in the stable chair conformation. The intramolecular hydrogen bond in the enol form creates a planar pseudo-aromatic ring, which significantly stabilizes this structure. researchgate.net In contrast, the diketo form is less stable and typically adopts a non-planar conformation to minimize the repulsion between the carbonyl dipoles.

Computational studies can map the PES by systematically changing key dihedral angles and calculating the energy at each point. This allows for the visualization of the energy landscape and the identification of the most likely pathways for conformational changes, such as the interconversion between different chair and boat forms of the cyclohexyl rings or the rotation of the rings themselves.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify the reactants, products, and, crucially, the high-energy transition states that connect them. nih.gov The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

For β-diketones like 1,3-dicyclohexyl-1,3-propanedione, a common reaction is electrophilic substitution at the central carbon atom (the α-carbon). The enol form is the reactive species in many of these reactions. Computational studies using DFT can model the reaction pathway, for instance, in an alkylation reaction. Two possible pathways often compete: C-alkylation (at the central carbon) and O-alkylation (at the enolic oxygen).

The computational investigation proceeds as follows:

Geometry Optimization: The structures of the reactants (the enol tautomer and the electrophile), the possible products (C-alkylated and O-alkylated), and any intermediates are optimized to find their lowest energy geometries.

Transition State Search: Algorithms are used to locate the saddle point on the PES that represents the transition state for each potential reaction pathway. This is a critical step, as the transition state structure reveals the geometry of the molecule at the peak of the energy barrier.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Calculated Ea (kcal/mol) |

| C-Alkylation | Enol + CH₃I | [Enol···CH₃···I]‡ (C-attack) | α-Methylated Diketone + I⁻ | ~20-25 |

| O-Alkylation | Enol + CH₃I | [Enol···CH₃···I]‡ (O-attack) | Enol Ether + I⁻ | ~28-33 |

Table 2. A hypothetical computational investigation of competing alkylation pathways for a β-diketone. The lower activation energy for C-alkylation suggests it is the kinetically favored pathway.

Modeling of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are invaluable for predicting and interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgunivie.ac.at By simulating these spectra, researchers can assign experimental peaks to specific molecular motions or chemical environments, providing a deeper understanding of the molecule's structure. diva-portal.orgnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in an IR spectrum. diva-portal.org For 1,3-dicyclohexyl-1,3-propanedione, this technique is particularly useful for distinguishing between the keto and enol tautomers, as they have distinct vibrational signatures. mdpi.com

Enol Form: Characterized by a broad O-H stretch (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, a C=C stretching vibration (around 1580-1640 cm⁻¹), and a C=O stretch (around 1650-1700 cm⁻¹). mdpi.com

Diketo Form: Shows a characteristic, often split, C=O stretching band at a higher frequency (around 1680-1790 cm⁻¹), and lacks the O-H and C=C bands of the enol. mdpi.com

| Vibrational Mode | Tautomer | Calculated Frequency Range (cm⁻¹) | Key Feature |

| C=O Stretch | Diketo | 1680 - 1790 | Strong, sharp peak(s) |

| C=O Stretch | Enol | 1650 - 1700 | Lower frequency due to conjugation/H-bond |

| C=C Stretch | Enol | 1580 - 1640 | Indicates enolization |

| O-H Stretch | Enol | 2500 - 3200 | Very broad due to strong intramolecular H-bond |

Table 3. Typical calculated IR frequencies for the distinguishing functional groups in β-diketone tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can also predict NMR chemical shifts (δ) and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a common approach. For 1,3-dicyclohexyl-1,3-propanedione, key predicted shifts would include:

¹H NMR: A highly deshielded signal for the enolic proton (δ ≈ 15-17 ppm) is a definitive marker for the enol form. The vinyl proton on the α-carbon would appear around δ ≈ 5-6 ppm.

¹³C NMR: The carbonyl carbons of the enol form would be distinct from those in the diketo form. The α-carbon signal also shifts significantly upon enolization (e.g., from ~50 ppm in the diketo form to ~100 ppm in the enol form). mdpi.com

Comparing these computationally predicted spectra with experimental data allows for unambiguous structural assignment and can reveal the relative populations of tautomers in solution. researchgate.netchemrxiv.org

Quantitative Structure-Reactivity Relationships (QSRR) in β-Diketone Systems

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a statistically significant correlation between the structural or physicochemical properties of a set of compounds and their chemical reactivity. This approach is used to predict the reactivity of new compounds without the need for extensive experimental testing. scholarsresearchlibrary.com

The general methodology for a QSRR study on a series of β-diketones would involve:

Dataset Selection: A series of structurally related β-diketones, including 1,3-dicyclohexyl-1,3-propanedione, is chosen. The reactivity of each compound for a specific reaction (e.g., rate of bromination, acidity constant) must be experimentally measured.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, such as:

Steric descriptors: Molecular volume, surface area, parameters describing the bulkiness of substituents (like the cyclohexyl groups).

Electronic descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO).

Topological descriptors: Indices that describe molecular connectivity and shape.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the measured reactivity (dependent variable). mdpi.com

Model Validation: The predictive power of the QSRR model is rigorously tested using statistical validation techniques.

For β-diketones, a QSRR model could predict their acidity (pKa) based on descriptors that reflect the electron-withdrawing or -donating nature of the substituents on the carbonyl groups. For 1,3-dicyclohexyl-1,3-propanedione, the steric bulk of the cyclohexyl groups would be a significant descriptor in models predicting reaction rates at the carbonyl centers.

| Compound (R-CO-CH₂-CO-R') | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., LUMO Energy) | Measured Reactivity (log k) |

| Acetylacetone (R, R' = CH₃) | 82.5 cm³/mol | -1.5 eV | -2.1 |

| Dibenzoylmethane (B1670423) (R, R' = Ph) | 198.2 cm³/mol | -2.2 eV | -3.5 |

| 1,3-Dicyclohexyl-1,3-propanedione | ~230 cm³/mol | -1.8 eV | (Predicted Value) |

Table 4. A hypothetical QSRR data table illustrating how molecular descriptors for a series of β-diketones could be used to build a model and predict reactivity.

Derivatives and Analogues of 1,3 Dicyclohexyl 1,3 Propanedione in Chemical Research

Synthesis and Reactivity of Substituted 1,3-Dicyclohexyl-1,3-propanediones

The synthesis of 1,3-dicyclohexyl-1,3-propanedione itself can be accomplished via a Claisen condensation reaction. This typically involves the reaction of a ketone with an ester in the presence of a strong base. For instance, the condensation of cyclohexyl methyl ketone with a cyclohexanecarboxylic acid ester using a base like sodium amide or sodium hydride would yield the target β-diketone. prepchem.com

The reactivity of 1,3-dicyclohexyl-1,3-propanedione is largely dictated by the chemistry of its enolate form. The protons on the central methylene (B1212753) carbon (the α-carbon) are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. fiveable.memasterorganicchemistry.com Deprotonation with a suitable base generates a resonance-stabilized enolate ion, which is a potent nucleophile. fiveable.menih.gov

This nucleophilic enolate is central to the synthesis of substituted derivatives. The primary reaction is C-alkylation, where the enolate attacks an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the central position. masterorganicchemistry.com This allows for the introduction of a wide variety of substituents onto the propanedione backbone.

Key Reactions of 1,3-Dicyclohexyl-1,3-propanedione Enolate:

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-1,3-dicyclohexyl-1,3-propanedione |

| Acylation | Acyl Chloride (RCOCl) | 2-Acyl-1,3-dicyclohexyl-1,3-propanedione |

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

The choice of base and reaction conditions is crucial for controlling the outcome, particularly to favor C-alkylation over the competing O-alkylation. "Soft" enolization techniques have been developed to improve the efficiency of these couplings, especially for sterically hindered β-diketones. nih.govorganic-chemistry.org

Transformation to 1,3-Dicyclohexyl-1,3-propanediols and Their Utility as Chiral Auxiliaries and Ligands

The reduction of the dicarbonyl moiety in 1,3-dicyclohexyl-1,3-propanedione yields 1,3-dicyclohexyl-1,3-propanediol. This transformation can be achieved using various reducing agents, with stereoselectivity being a key challenge and area of interest. The reduction with sodium borohydride (B1222165) (NaBH₄) typically results in a mixture of syn and anti diastereomers. rsc.org

However, stereoselective reductions can be achieved. Research has shown that using bovine serum albumin (BSA) or human serum albumin (HSA) as a chiral host in conjunction with NaBH₄ can lead to the highly diastereoselective formation of anti-1,3-diols. rsc.org While high selectivity in this system was noted to be dependent on the presence of an aromatic carbonyl group, the principle demonstrates a viable pathway for controlling the stereochemical outcome of the reduction. rsc.org

The resulting chiral 1,3-dicyclohexyl-1,3-propanediols are valuable targets in asymmetric synthesis. nih.gov Chiral diols are a cornerstone of modern catalysis, serving two primary roles:

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed. The bulky cyclohexyl groups of the diol can effectively shield one face of a reactive center, forcing a reagent to attack from the less hindered side, thus inducing asymmetry.

Chiral Ligands: Chiral diols can be used to synthesize more complex chiral ligands for transition metal catalysis. nih.govmdpi.commdpi.com The diol's hydroxyl groups provide handles for further functionalization, allowing for the creation of bidentate or polydentate ligands (e.g., phosphines, amines). When these chiral ligands coordinate to a metal center, they create a chiral environment that can induce high enantioselectivity in a wide range of catalytic reactions, such as hydrogenations, cross-couplings, and cycloadditions. nih.govrsc.org

Exploration of Heteroatom-Modified 1,3-Propanedione Analogues

Modifying the core structure of 1,3-dicyclohexyl-1,3-propanedione by incorporating heteroatoms (atoms other than carbon or hydrogen) leads to analogues with distinct chemical and physical properties.

One area of exploration involves replacing one of the carbonyl oxygens or the central methylene group with a heteroatom. For example, β-ketothioamides or thia-β-diketones can be synthesized, which alters the electronic properties and coordination behavior of the molecule. The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives demonstrates the feasibility of introducing sulfur into the β-dicarbonyl scaffold, which can influence the biological activity of the compound. nih.gov

Another approach involves using the dione's reactivity to build heterocyclic structures. The 1,3-dicarbonyl unit is a classic precursor for synthesizing heterocycles like pyrazoles and isoxazoles. For instance, reaction with hydrazine (B178648) derivatives yields pyrazoles. Furthermore, 1,3-dipolar cycloaddition reactions offer a powerful tool for creating complex heteroatom-containing rings. The reaction of a nitrone with a derivative of the dione (B5365651) could lead to the formation of an isoxazolidine (B1194047) ring, embedding a nitrogen-oxygen bond into the structure. rsc.org Such modifications drastically change the molecule's shape, polarity, and potential as a ligand or bioactive agent.

Finally, analogues where the cyclohexyl rings are replaced by heteroatom-containing rings, such as in 5-substituted 1,3-diazacyclohexanes, represent another class of structural modification, though further from the parent compound. nih.gov

Comparative Analysis of Cyclohexyl vs. Aromatic Substituents on β-Diketone Properties and Reactivity

Replacing the aliphatic cyclohexyl groups of 1,3-dicyclohexyl-1,3-propanedione with aromatic substituents, such as in dibenzoylmethane (B1670423) (1,3-diphenyl-1,3-propanedione), results in significant changes to the molecule's properties and reactivity. wikipedia.orgnih.gov

Electronic Effects: Aromatic rings, like phenyl groups, are capable of resonance. This extended conjugation stabilizes the entire β-diketone system, including the carbonyl groups and the enol/enolate forms. youtube.com This stabilization makes aromatic β-diketones generally less reactive towards nucleophilic attack at the carbonyl carbon compared to their aliphatic counterparts. quora.comquora.com The cyclohexyl group, in contrast, is a simple alkyl group with a mild electron-donating inductive effect, which does not offer resonance stabilization.

Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between their diketo and enol forms. The position of this equilibrium is highly dependent on the substituents. For dibenzoylmethane, the enol form is significantly stabilized by conjugation with the two phenyl rings and is the predominant form in solution. wikipedia.org In 1,3-dicyclohexyl-1,3-propanedione, while the enol form is still significant due to the formation of a stable intramolecular hydrogen bond, the lack of extended conjugation means the equilibrium may be less skewed towards the enol form compared to its aromatic analogue. mdpi.com

Acidity (pKa): The acidity of the central methylene protons is influenced by the substituents. The resonance-stabilizing phenyl groups in dibenzoylmethane can delocalize the negative charge of the conjugate base (enolate) more effectively than cyclohexyl groups. This increased stabilization of the enolate generally translates to a lower pKa (higher acidity) for aromatic β-diketones compared to aliphatic ones.

Reactivity and Coordination Chemistry: The differences in electronic and steric profiles lead to distinct reactivity patterns. In the albumin-directed stereoselective reduction of β-diketones, the presence of an aromatic group was found to be crucial for high diastereoselectivity, suggesting a specific recognition interaction between the protein's binding site and the aromatic ring that is absent for aliphatic groups. rsc.org Furthermore, the steric bulk and conformational flexibility of cyclohexyl groups compared to the planar, rigid phenyl groups can influence the geometry and stability of metal complexes formed with these ligands, impacting their performance in catalysis.

Comparative Summary:

| Property | 1,3-Dicyclohexyl-1,3-propanedione (Aliphatic) | Dibenzoylmethane (Aromatic) |

| Electronic Effect | Inductive (+I) | Resonance (-M, +M), Inductive (-I) |

| Reactivity | More reactive carbonyls | Less reactive carbonyls due to resonance stabilization. youtube.com |

| Keto-Enol Equilibrium | Significant enol content | Predominantly enol form due to extended conjugation. wikipedia.orgmdpi.com |

| Enolate Stability | Stabilized by two carbonyls | Highly stabilized by carbonyls and phenyl rings. |

| Steric Profile | Bulky, flexible 3D structure | Planar, rigid structure |

Future Research Directions and Unexplored Avenues for 1,3 Dicyclohexyl 1,3 Propanedione

Development of Novel and Sustainable Synthetic Pathways

Traditional synthesis of β-diketones, such as 1,3-dicyclohexyl-1,3-propanedione, often relies on Claisen condensation, which can involve harsh basic conditions. nih.govijpras.com Future research is geared towards developing more environmentally benign and efficient synthetic routes.

Green Chemistry Approaches: Exploration into sustainable methodologies is a key future direction. This includes the use of greener, non-toxic solvents and catalyst-free conditions. rsc.orgrsc.org For instance, methods developed for other diketones using water as a solvent could be adapted. rsc.org Research into using sustainable solvents derived from renewable resources for the extraction and synthesis of bulky β-diketones, similar to those used for extracting hentriacontane-14,16-dione (B1217690) from wheat straw, presents a promising avenue. nih.gov

Biocatalysis and Enzymatic Synthesis: The use of enzymes to catalyze the formation of C-C bonds in β-diketones is an emerging field with significant potential for sustainability. nih.govmdpi.com Future studies could focus on identifying or engineering enzymes, such as β-diketone hydrolases or related synthases, that can accommodate the sterically demanding cyclohexyl groups of 1,3-dicyclohexyl-1,3-propanedione. nih.gov This approach could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Catalytic Innovations: The development of novel catalytic systems continues to be a major area of research for β-diketone synthesis. mdpi.com This includes employing organocatalysts like N-heterocyclic carbenes (NHCs) or metal-based complexes that can facilitate the acylation of ketones under milder conditions. mdpi.com Adapting palladium-catalyzed methodologies, which have been used for creating chiral spirocyclic β,β'-diketones, could open pathways to novel derivatives of 1,3-dicyclohexyl-1,3-propanedione. mdpi.com

Table 1: Comparison of Synthetic Approaches for β-Diketones

| Method | Typical Conditions | Advantages | Potential for 1,3-Dicyclohexyl-1,3-propanedione |

|---|---|---|---|

| Classical Claisen Condensation | Strong bases (e.g., NaH, KOtBu) in organic solvents | Well-established, versatile | Current method, but lacks sustainability |

| Green Solvent Synthesis | Water or bio-derived solvents, often catalyst-free | Environmentally friendly, reduced waste | High potential for reducing environmental impact |

| Biocatalysis | Enzymes in aqueous media, mild pH and temperature | High selectivity, green, potential for asymmetry | Feasibility depends on identifying enzymes that accept bulky substrates |

| Organocatalysis (e.g., NHCs) | N-heterocyclic carbenes, mild conditions | Metal-free, good functional group tolerance | Promising for controlled and selective synthesis |

| Metal-Catalyzed Coupling | Transition metals (e.g., Pd, Rh) | High efficiency, access to complex structures | Could enable novel transformations and derivatives |

Exploration of New Catalytic and Materials Science Applications

The ability of β-diketones to act as chelating ligands for a vast array of metal ions is a cornerstone of their utility. researchgate.netresearchgate.net The specific properties of 1,3-dicyclohexyl-1,3-propanedione—namely its steric bulk and the electronic nature of the cyclohexyl groups—make it a prime candidate for creating novel metal complexes with unique applications.

Homogeneous Catalysis: Metal complexes derived from β-diketonate ligands are used in various catalytic processes. Future work could involve synthesizing complexes of 1,3-dicyclohexyl-1,3-propanedione with metals like iridium, rhodium, or palladium to investigate their catalytic activity. The bulky cyclohexyl groups could influence the steric environment around the metal center, potentially leading to enhanced selectivity in reactions such as hydrogenations, hydroformylations, or cross-coupling reactions.

Materials Science and Polymers: β-Diketones and their metal complexes are valuable in materials science. researchgate.net They can be used as additives, stabilizers, or building blocks for functional polymers. There is potential to incorporate 1,3-dicyclohexyl-1,3-propanedione or its metal chelates into polymer matrices to modify properties like thermal stability or optical characteristics. Its structural similarity to plasticizers like dicyclohexyl phthalate (B1215562) suggests it could be investigated for related applications in polymer science. thermofisher.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov While ligands with carboxylic acid groups are common, β-diketones are also used. mdpi.com Future research could explore the use of 1,3-dicyclohexyl-1,3-propanedione as a ligand to construct novel MOFs. The bulky nature of the cyclohexyl groups could lead to frameworks with large pore sizes and unique topologies, which could be advantageous for applications in gas storage, separation, or catalysis. nih.govrsc.org

Table 2: Potential Applications Based on Ligand Properties

| Application Area | Key Property of Ligand | Potential Role of 1,3-Dicyclohexyl-1,3-propanedione |

|---|---|---|

| Homogeneous Catalysis | Steric and electronic tuning of metal center | The bulky cyclohexyl groups could enforce specific coordination geometries and influence substrate selectivity. |

| Polymer Additives | Thermal stability, compatibility with polymer matrix | May act as a heat stabilizer or plasticizer, enhancing material properties. |

| Luminescent Materials | Ligand-to-metal energy transfer | As a ligand for lanthanide ions, it could form luminescent complexes for lighting or sensing applications. nih.gov |

| Metal-Organic Frameworks (MOFs) | Defined coordination geometry, structural rigidity | Could act as a robust, bulky linker to create porous materials with unique structural and functional properties. |

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. acs.org For 1,3-dicyclohexyl-1,3-propanedione, computational modeling can offer deep insights into its fundamental properties and potential applications.

Tautomeric and Conformational Analysis: β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. mdpi.comresearchgate.net The position of this equilibrium is crucial for the compound's reactivity and complexation behavior. Density Functional Theory (DFT) calculations can accurately predict the relative stabilities of the tautomers and various conformers of 1,3-dicyclohexyl-1,3-propanedione. mdpi.com Understanding how the bulky cyclohexyl groups influence this equilibrium is a key area for future computational studies.

Predicting Reactivity and Spectroscopic Properties: Computational methods can be used to calculate key chemical descriptors and predict spectroscopic signatures (e.g., NMR, IR). mdpi.comresearchgate.net For 1,3-dicyclohexyl-1,3-propanedione, this would enable the rational design of derivatives with tailored electronic properties. For example, modeling could predict how substituents on the cyclohexyl rings would alter the acidity of the central methylene (B1212753) protons or the coordination properties of the diketone.

Rational Design of Metal Complexes: A significant future direction is the use of computational modeling to design metal complexes for specific applications, such as catalysis or materials science. researchgate.net By modeling the interaction of the 1,3-dicyclohexyl-1,3-propanedione ligand with various metal centers, researchers can predict the geometry, stability, and electronic structure of the resulting complexes. rsc.org This in silico approach can screen potential candidates before committing to laboratory synthesis, accelerating the discovery of new functional materials. mdpi.com

Table 3: Computational Approaches and Their Applications

| Computational Method | Target Property/Application | Relevance to 1,3-Dicyclohexyl-1,3-propanedione |

|---|---|---|

| Density Functional Theory (DFT) | Tautomeric equilibrium, geometric structures, vibrational frequencies | Predicting the dominant structural form and its influence on reactivity. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra, excited state properties | Designing photoactive metal complexes for luminescent or photocatalytic applications. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reactions in complex environments | Modeling potential biocatalytic pathways or behavior within a polymer matrix. acs.org |

| Molecular Dynamics (MD) Simulation | Conformational dynamics, solvent effects, self-assembly | Simulating how molecules pack in the solid state or form supramolecular structures in solution. |

Integration into Complex Chemical Systems for Advanced Functionality

Beyond its use as a standalone molecule or simple ligand, 1,3-dicyclohexyl-1,3-propanedione can be integrated as a building block into larger, more complex chemical systems to achieve advanced functions.

Supramolecular Chemistry: The principles of supramolecular chemistry involve the self-assembly of molecules into well-defined, functional architectures through non-covalent interactions. β-Diketones are excellent building blocks for creating such systems. researchgate.netacs.org Future research could focus on designing and synthesizing multi-diketonate ligands where 1,3-dicyclohexyl-1,3-propanedione units are linked together. These could then be reacted with metal ions to form sophisticated structures like molecular squares, cages, or helicates. researchgate.netacs.org The steric bulk of the cyclohexyl groups would be a critical design element, directing the self-assembly process and defining the shape and size of the resulting cavities.

Functional Scaffolds for Sensing and Delivery: The ability of the β-diketonate moiety to bind metals can be exploited to create chemical sensors. mdpi.com By incorporating 1,3-dicyclohexyl-1,3-propanedione into a larger molecular or polymeric scaffold, systems could be designed where metal binding induces a measurable change, such as in fluorescence. Furthermore, the hydrophobic cyclohexyl groups could be leveraged in the design of carriers for drug delivery, where the diketone core could chelate a therapeutic metal ion while the exterior provides compatibility with biological membranes. mdpi.com

Multi-component Reactions: Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net 1,3-Dicarbonyl compounds are frequently used as key components in these reactions. Future work could explore the utility of 1,3-dicyclohexyl-1,3-propanedione in MCRs to synthesize novel heterocyclic compounds and other complex molecular architectures that would be difficult to access through traditional stepwise synthesis.

Q & A

Q. What are the recommended synthesis methods for 1,3-dicyclohexyl-1,3-propanedione, and how do reaction conditions influence yield?

The compound can be synthesized via electrolytic reductive coupling of 1,3-diketones under controlled pH and cathode potential. For example, electrolysis of 1,3-diphenyl-1,3-propanedione analogs in slightly acidic solutions yields stable cyclized products (e.g., tricyclotrioxanonane derivatives) rather than open-chain pinacols. Key variables include pH (e.g., pH 4.2 buffer for one-electron reduction) and solvent choice (ethanol-water mixtures for proton donation). Monitoring via controlled potential coulometry ensures precise electron transfer .

Q. How can researchers confirm the structural integrity of 1,3-dicyclohexyl-1,3-propanedione post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- IR spectroscopy to identify carbonyl stretching frequencies (~1600–1700 cm⁻¹).

- NMR (¹H and ¹³C) to confirm proton environments (e.g., methylene groups at δ ~3–4 ppm) and carbon backbone.

- X-ray crystallography for definitive spatial arrangement, particularly for cyclized derivatives formed during electrochemical reduction .

Advanced Research Questions

Q. What electrochemical pathways govern the reductive coupling of 1,3-dicyclohexyl-1,3-propanedione, and how do pH and substituents alter product distribution?

Electrochemical reduction involves pH-dependent electron transfer:

- In acidic conditions , protonation stabilizes intermediates, favoring cyclized products (e.g., tricyclotrioxanonane).

- Halogen-substituted derivatives (e.g., chloro or bromo) yield open-chain pinacols (2b–d), while methoxy groups promote dehydration to hexadienediones. Methodological Tip : Use cyclic voltammetry to map reduction potentials and HPLC-MS to track intermediates. Contradictions in product profiles (e.g., cyclized vs. linear forms) often arise from competing protonation and electron transfer kinetics .

Q. How does 1,3-dicyclohexyl-1,3-propanedione function in coordination chemistry, and what factors influence its metal-binding affinity?

The diketone moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺). Substituents on the diketone backbone modulate binding:

- Electron-withdrawing groups (e.g., halogens) enhance Lewis acidity, improving metal complex stability.

- Steric effects from cyclohexyl groups may reduce coordination efficiency compared to phenyl analogs. Experimental Design : Compare stability constants of Cu²⁺ complexes using UV-Vis titration and DFT calculations to correlate substituent effects with binding strength .

Q. What strategies optimize 1,3-dicyclohexyl-1,3-propanedione’s use in fluorogenic derivatization for biomolecule detection?

The compound’s α,β-unsaturated diketone structure enables Knoevenagel condensation with reducing sugars (e.g., glucosamine). Key parameters:

- Catalyst : Sodium hydrogen carbonate accelerates intramolecular oxa-Michael cyclization, yielding fluorescent pyridylfuran derivatives.

- Reaction Time : Extended periods (>2 hours) favor isomerization to stable cis/trans fluorophores. Validate derivatization efficiency via fluorescence spectroscopy and LC-MS .

Q. How can researchers resolve contradictions in reported reaction outcomes for 1,3-diketone derivatives?

Conflicting data often stem from:

- Ambient moisture influencing proton availability during electrolysis.

- Substituent electronic effects altering redox potentials (e.g., methoxy groups lowering reduction barriers). Resolution Approach : Replicate experiments under inert atmospheres (e.g., argon) and use differential pulse voltammetry to isolate substituent-specific redox behavior .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.